molecular formula C₂₁H₃₀O₅ B057803 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 548-97-0

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No. B057803
CAS RN: 548-97-0
M. Wt: 362.5 g/mol
InChI Key: RVOXVZIZUGYSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, also known as 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is a useful research compound. Its molecular formula is C₂₁H₃₀O₅ and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves a series of reactions starting from commercially available starting materials.

Starting Materials
3-methylcyclopentanone, 1,5-cyclooctadiene, sodium hydride, acetic anhydride, chromic acid, sodium borohydride, sodium hydroxide, hydrochloric acid, magnesium, iodine, palladium on carbon, ethyl acetate, methanol, wate

Reaction
1. Conversion of 3-methylcyclopentanone to 3-methylcyclopentenone using 1,5-cyclooctadiene and sodium hydride., 2. Formation of 3-methylcyclopentenone to 3-methylcyclopentenol using sodium borohydride., 3. Oxidation of 3-methylcyclopentenol to 3-methylcyclopentenone using chromic acid., 4. Conversion of 3-methylcyclopentenone to 3-methylcyclopentenol using sodium borohydride., 5. Formation of 3-methylcyclopentenol to 3-methylcyclopentenol acetate using acetic anhydride., 6. Conversion of 3-methylcyclopentenol acetate to 3-methylcyclopentenol using sodium hydroxide., 7. Formation of 3-methylcyclopentenol to 3-methylcyclopentanone using hydrochloric acid., 8. Conversion of 3-methylcyclopentanone to 3-methylcyclopentanol using magnesium and iodine., 9. Oxidation of 3-methylcyclopentanol to 3-methylcyclopentanone using palladium on carbon and oxygen., 10. Formation of 3-methylcyclopentanone to 6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one using ethyl acetate, methanol, and water.

properties

IUPAC Name

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOXVZIZUGYSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970149
Record name 6,17,21-Trihydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

CAS RN

548-97-0
Record name MLS002638102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,17,21-Trihydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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